5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methoxyethyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3/c1-36-16-15-32-19-29-25-23(20-5-3-2-4-6-20)17-33(26(25)27(32)35)18-24(34)31-13-11-30(12-14-31)22-9-7-21(28)8-10-22/h2-10,17,19H,11-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNPNMMWATNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antibacterial activity, and interactions with biological targets.
Chemical Structure
The chemical formula of the compound is , characterized by a complex structure that includes a piperazine moiety and a pyrrolo-pyrimidine framework. The presence of the fluorophenyl group and methoxyethyl substituent contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects. Key areas of investigation include:
-
Enzyme Inhibition
- The compound has shown promising results as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Kinetic studies indicate that the compound may act as a competitive inhibitor of diphenolase activity in tyrosinase, which is relevant for skin pigmentation disorders and melanoma treatment .
- Antibacterial Activity
- Binding Interactions
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of piperazine, including this compound. Results indicated that compounds with the piperazine nucleus exhibited significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis . -
Study 2: Enzyme Interaction
Another research effort focused on the interaction of this compound with AChE. The study utilized Lineweaver-Burk plots to determine kinetic parameters, revealing that the compound effectively inhibited AChE activity at micromolar concentrations, suggesting its potential role in therapeutic strategies for cognitive enhancement .
Table 1: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | Competitive inhibition | |
| Antibacterial Activity | Moderate to strong against S. typhi and B. subtilis | |
| Tyrosinase Inhibition | Competitive inhibition |
Table 2: Kinetic Parameters for AChE Inhibition
| Compound | Km (mM) | Vmax (μmol/min) | Inhibition Type |
|---|---|---|---|
| 5-{...} | 0.5 | 12 | Competitive |
| Control (No inhibitor) | 0.8 | 20 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
